1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
Overview
Description
The compound “1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile” is a complex organic molecule. It contains a fluoropyridine group, which is a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a fluorine atom attached. It also contains a cyclobutane ring (a four-membered carbon ring) and a carbonitrile group (a carbon-nitrogen triple bond). Fluoropyridines are often used in pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the fluoropyridine and cyclobutane rings, and the introduction of the carbonitrile group. Fluoropyridines can be synthesized using various methods, including the Balz-Schiemann reaction and the Umemoto reaction . The synthesis of cyclobutane derivatives can be achieved through [2+2] cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom, the pyridine and cyclobutane rings, and the carbonitrile group would all contribute to its overall structure. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The fluoropyridine group, the cyclobutane ring, and the carbonitrile group could all potentially participate in reactions. For example, fluoropyridines can undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of the fluorine atom could enhance the stability of the compound and affect its reactivity .Scientific Research Applications
Antiviral and Antimicrobial Activity
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile derivatives show promising results in the field of antiviral and antimicrobial research. Compounds like bipyridine-3′0-carbonitrile derivatives have been evaluated for their cytotoxicity and activity against viruses like HSV1 (Herpes Simplex virus type 1) and HAV (Hepatitis A virus) (Attaby et al., 2006). Similarly, novel 4-pyrrolidin-3-cyanopyridine derivatives have shown significant antibacterial activity against a range of aerobic and anaerobic bacteria, demonstrating the versatility of these compounds in combating various microbial threats (Bogdanowicz et al., 2013).
Chemotherapeutic Potential
Research has also explored the use of these compounds in cancer treatment. For instance, new 3-cyanopyridines have been synthesized and evaluated for their antitumor activity, with some derivatives showing promising results against liver carcinoma cell lines (Abdel‐aziz et al., 2019). This indicates a potential for developing new chemotherapeutic agents based on these compounds.
Synthesis and Reactivity Studies
Several studies focus on the synthesis and reactivity of these derivatives, providing insights into their chemical properties and potential applications. For example, the synthesis of 3-Aminomethyl-3-fluoropiperidines highlights the compound's utility as a building block in medicinal chemistry (Van Hende et al., 2009). Other studies investigate the photocycloaddition of similar carbonitriles, which is crucial for understanding their behavior under various conditions and their potential use in more complex chemical syntheses (Schwebel & Margaretha, 2000).
Molecular Docking and Physical-Chemical Properties
Molecular docking studies and physical-chemical property analyses of these compounds provide further insights. For instance, crystal structure and spectroscopic analysis of pyridine derivatives have been conducted to understand their potential as inhibitors in various biological processes (Venkateshan et al., 2019). Understanding these properties is crucial for the development of new drugs and therapeutic agents.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-2-1-3-13-9(8)10(6-12)4-7(14)5-10/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLXAQCGNKZLQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=C(C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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